N-(piperidin-3-yl)butanamide
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Overview
Description
“N-(piperidin-3-yl)butanamide” is a chemical compound with the molecular formula C9H18N2O . It is a type of piperidine derivative .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 170.25 g/mol . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Gastric Acid Antisecretory Activity
N-(piperidin-3-yl)butanamide derivatives, specifically N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, have been synthesized and evaluated for their gastric acid antisecretory activity. These compounds were tested against histamine-induced gastric acid secretion in rats and showed significant antisecretory activity. The most potent compound within this group was identified, and the study also discussed the structure-activity relationships of these compounds (Ueda et al., 1991).
Molecular Structure and Docking Studies
Vibrational spectra studies, including Fourier-Transform Infrared and Raman spectra, were conducted on 2,2-diphenyl-4-(piperidin-1-yl)butanamide. The study utilized computational methods to understand the molecular structure and performed molecular docking to predict the biological activity of the compound. Notably, the compound demonstrated potential antidyskinetic activity, highlighting its potential in pharmaceutical applications (Mary et al., 2015).
CCR5 Binding and Antiviral Applications
Research has explored the binding of 2-aryl-4-(piperidin-1-yl)butanamines to the human CCR5, a receptor implicated in numerous physiological and pathological processes, including HIV infection. The study provided insights into the binding site and interaction of these compounds with CCR5, contributing to the development of new antiviral agents (Castonguay et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-piperidin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMXZAUERTTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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